4-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a triazine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Final Coupling: The tetrazole-sulfanyl derivative is coupled with the triazine-morpholine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-({[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- **4-({[1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- **4-({[1-(4-Isopropylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-({[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups. The presence of the chlorophenyl, tetrazole, sulfanyl, morpholine, and triazine rings in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN9OS/c16-10-1-3-11(4-2-10)25-15(21-22-23-25)27-9-12-18-13(17)20-14(19-12)24-5-7-26-8-6-24/h1-4H,5-9H2,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXQWORBRIQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN9OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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